molecular formula C10H15NO5 B6308129 tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate CAS No. 2165626-83-3

tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate

Cat. No.: B6308129
CAS No.: 2165626-83-3
M. Wt: 229.23 g/mol
InChI Key: JJXOIMLWQXCKQI-LURJTMIESA-N
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Description

tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate is a chemical compound with the molecular formula C10H15NO5. It is known for its unique structure, which includes a tert-butyl group, an oxo group, and an oxazolidinone ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate typically involves the reaction of tert-butyl acetoacetate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl acetoacetate
  • tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]butanoate
  • tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]pentanoate

Uniqueness

tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the oxazolidinone ring and the tert-butyl group makes it particularly useful in organic synthesis and research applications .

Properties

IUPAC Name

tert-butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)7(12)4-6-8(13)15-5-11-6/h6,11H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXOIMLWQXCKQI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC1C(=O)OCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(=O)C[C@H]1C(=O)OCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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